N'-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
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Overview
Description
N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines oxazole, thiophene, triazole, and thiazole rings, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic rings, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce thiophene derivatives .
Scientific Research Applications
N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring and have similar biological activities.
Thiazoles: These compounds share the thiazole ring and are known for their antimicrobial properties.
Oxazoles: These compounds share the oxazole ring and are used in various medicinal applications
Uniqueness
What sets N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for diverse biological activities. This structural complexity allows for specific interactions with a wide range of molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S2/c22-13(14(23)17-11-4-6-24-20-11)16-5-3-9-8-26-15-18-12(19-21(9)15)10-2-1-7-25-10/h1-2,4,6-8H,3,5H2,(H,16,22)(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUZPSXHBHEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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